molecular formula C16H13N3O2S2 B11705984 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11705984
M. Wt: 343.4 g/mol
InChI Key: MAYOAVBVPRQXKE-RQZCQDPDSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzothiazole ring, a sulfanyl group, and a hydrazide moiety, making it a versatile molecule in various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with acetic anhydride under reflux conditions to form 2-acetylaminobenzothiazole.

    Introduction of Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be done by reacting the benzothiazole derivative with a suitable thiol reagent under basic conditions.

    Formation of Hydrazide: The hydrazide moiety is introduced by reacting the sulfanyl-substituted benzothiazole with hydrazine hydrate under reflux conditions.

    Condensation Reaction: Finally, the compound is formed by condensing the hydrazide with 4-hydroxybenzaldehyde in the presence of an acid catalyst to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide moiety to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halides, alkoxides; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
  • 2-Benzothiazol-2-ylthioacetylhydrazide

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C16H13N3O2S2

Molecular Weight

343.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13N3O2S2/c20-12-7-5-11(6-8-12)9-17-19-15(21)10-22-16-18-13-3-1-2-4-14(13)23-16/h1-9,20H,10H2,(H,19,21)/b17-9+

InChI Key

MAYOAVBVPRQXKE-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

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